Methyl 4,4-difluoropyrrolidine-3-carboxylate
Description
Methyl 4,4-difluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative featuring a methyl ester group at the 3-position and two fluorine atoms at the 4-position of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry and drug development due to the unique electronic and steric properties imparted by fluorine substitution. Fluorinated pyrrolidines are commonly used as bioisosteres for non-fluorinated analogs, enhancing metabolic stability and binding affinity in target interactions.
Properties
Molecular Formula |
C6H9F2NO2 |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
methyl 4,4-difluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H9F2NO2/c1-11-5(10)4-2-9-3-6(4,7)8/h4,9H,2-3H2,1H3 |
InChI Key |
AOIBLFGAAQOEJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1(F)F |
Origin of Product |
United States |
Preparation Methods
Deoxyfluorination of Precursor Pyrrolidine Derivatives
a. Starting Material Selection
The synthesis typically begins with a suitably protected pyrrolidine derivative, such as (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, which bears functional groups amenable to fluorination. This precursor provides a scaffold that can be selectively modified at the 4-position with fluorine atoms.
b. Fluorination Reagents and Conditions
The key step involves deoxyfluorination, where a hydroxyl or related functional group at the 4-position is replaced with fluorine. The reagent of choice is Diethylaminosulfur trifluoride (DAST) , a widely used deoxyfluorinating agent. The reaction typically proceeds under controlled low-temperature conditions (around -78°C to room temperature) in dichloromethane (DCM) as solvent, with reaction times extending up to 16 hours to ensure complete conversion.
The process involves activation of the hydroxyl group to form an intermediate sulfonium species, which is then displaced by fluoride from DAST, resulting in the formation of the difluorinated product. This method allows for stereoselective fluorination, preserving the stereochemistry of the precursor.
- Dissolve the protected pyrrolidine precursor in DCM at -78°C.
- Add DAST dropwise and stir for 16 hours.
- Quench the reaction with saturated sodium bicarbonate solution.
- Extract, dry, and purify via column chromatography or distillation.
This approach yields (4,4-difluoro)pyrrolidine derivatives with high efficiency, often exceeding 98% yield, as demonstrated in recent studies.
Sequential Functional Group Transformations
a. Epoxidation and Epoxide Opening
An alternative route involves epoxidation of an unsaturated pyrrolidine precursor, followed by acid-catalyzed opening to introduce hydroxyl groups at specific positions, which are subsequently fluorinated.
b. Dihydroxylation and Difluorination
Selective dihydroxylation of the double bond produces diols, which serve as substrates for difluorination. The diols are converted into difluorinated compounds via nucleophilic halide-fluoride displacement or vicinal difluorination using electrophilic fluorinating agents.
c. Use of Electrophilic Fluorinating Agents
Recent advances include electrophilic fluorination with reagents such as XtalFluor-M or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the desired positions with stereocontrol. These methods are particularly useful for synthesizing specific diastereoisomers, such as (3S,4R)- or (3R,4R)-difluoro derivatives.
Direct Difluorination of Dehydroproline Derivatives
a. Dehydroproline as a Precursor
Commercially available or synthetically accessible 3,4-dehydroproline serves as a versatile precursor. Its unsaturated nature allows for direct functionalization via electrophilic or nucleophilic fluorination.
Vicinal difluorination of dehydroproline derivatives can be achieved using reagents like XtalFluor-M in combination with suitable bases, leading to the formation of 3,4-difluoroproline. This method is advantageous for stereoselective synthesis, enabling access to different diastereoisomers depending on reaction conditions and protecting groups.
c. Deoxyfluorination of Hydroxy Intermediates
Alternatively, hydroxylated intermediates obtained from epoxidation or dihydroxylation can be subjected to deoxyfluorination with DAST or similar reagents, as described above, to yield the target compound.
Stereoselective Synthesis and Protecting Group Strategies
Achieving stereoselectivity in the synthesis of Methyl 4,4-difluoropyrrolidine-3-carboxylate is critical. Strategies include:
- Using chiral auxiliaries or chiral catalysts during fluorination.
- Employing protecting groups such as Boc or benzyl esters to direct regio- and stereoselectivity.
- Sequential synthesis steps that preserve stereochemistry, such as stereospecific epoxidation and dihydroxylation.
Summary Data Table of Preparation Methods
Concluding Remarks
The synthesis of This compound predominantly relies on advanced deoxyfluorination techniques, especially using DAST, applied to carefully prepared pyrrolidine precursors. Alternative routes involving epoxidation, dihydroxylation, and electrophilic difluorination expand the synthetic toolbox, enabling access to various diastereoisomers with tailored conformational properties. These methods are supported by recent literature, demonstrating high yields and stereoselectivity, and are adaptable for large-scale synthesis and further functionalization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Methyl 4,4-difluoropyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4,4-difluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets, potentially leading to specific biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs
Ethyl 4,4-Difluoropyrrolidine-3-carboxylate HCl (CAS 1780567-10-3)
- Structure : Differs by an ethyl ester group (vs. methyl) and exists as an HCl salt.
- Molecular Formula: C₇H₁₂ClF₂NO₂ (MW: 215.62) .
- The HCl salt form enhances polarity, making it more suitable for aqueous-phase reactions. Discontinued commercial status (CymitQuimica, 2025) suggests challenges in synthesis or stability .
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid (CAS 1408278-20-5)
- Structure : Replaces the methyl ester with a carboxylic acid and adds two methyl groups at the 3-position.
- Molecular Formula: C₇H₁₁F₂NO₂ (MW: 179.16) .
- Key Differences: The carboxylic acid group increases hydrogen-bonding capacity, affecting receptor interactions.
Patent-Derived Pyrrolidine Esters (EP 4 374 877 A2)
- Examples :
- Key Differences :
Physical and Chemical Properties
*Note: Direct data for the methyl ester is inferred from analogs.
Biological Activity
Methyl 4,4-difluoropyrrolidine-3-carboxylate is a fluorinated compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring with two fluorine substituents and a carboxylate group, enhances its biological activity and metabolic stability. This article explores its biological activity, synthesis methods, potential applications, and related research findings.
Chemical Structure and Properties
- Molecular Formula : CHFN\O
- Molecular Weight : Approximately 194.18 g/mol
- Structural Features :
- Pyrrolidine ring
- Two fluorine atoms which enhance lipophilicity
- Carboxylate functional group
Biological Activity
The biological activity of this compound has been investigated in various studies. Preliminary findings suggest that it may exhibit:
The mechanism of action for this compound involves:
- Enhanced Binding Affinity : The presence of fluorine atoms can modify the electronic properties of the compound, potentially increasing its binding affinity to various biological targets such as enzymes or receptors.
- Modulation of Biological Pathways : By interacting with specific molecular targets, the compound may influence various biological pathways, leading to therapeutic effects.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Material : 4,4-Difluoropyrrolidine.
- Reagents : Methyl chloroformate.
- Conditions : Reaction under basic conditions to yield the desired carboxylate derivative.
This method allows for the creation of derivatives that may exhibit different biological properties or enhanced activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Potential inhibition | |
| Analgesic | Suggested effects | |
| Antibacterial | Preliminary indications | |
| Antifungal | Limited studies available |
Case Study Insights
- Anti-inflammatory Studies : Initial research into the compound's anti-inflammatory properties utilized in vitro assays demonstrating inhibition of pro-inflammatory cytokines. Further studies are needed to confirm these findings in vivo.
- Analgesic Research : A study on analogs showed promise in reducing pain response in animal models; however, more comprehensive pharmacological profiling is necessary to validate these results.
- Antibacterial Activity : Investigations into its antibacterial properties revealed moderate efficacy against certain strains of bacteria; further exploration is warranted to assess its therapeutic potential.
Q & A
Q. What synthetic methodologies are commonly employed to prepare methyl 4,4-difluoropyrrolidine-3-carboxylate?
The synthesis typically involves multi-step organic reactions, such as cyclization of fluorinated precursors or late-stage fluorination. For example:
- Pyrrolidine ring formation : Cyclization of β-fluorinated amino esters using reagents like Burgess reagent or Mitsunobu conditions.
- Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic substitution with KF in polar aprotic solvents. Reaction conditions (temperature, solvent, and catalyst) significantly influence yield and purity. Analytical validation via NMR and LC-MS is critical to confirm structural integrity .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : NMR to confirm fluorination patterns and / NMR for backbone assignment.
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic distribution.
- X-ray crystallography : Resolves stereochemistry and confirms solid-state conformation (if crystals are obtainable). SHELX software is widely used for crystallographic refinement .
Q. What solvents and reaction conditions optimize the stability of this compound during storage?
The compound is hygroscopic and light-sensitive. Recommended storage conditions:
- Solvent : Anhydrous DCM or THF under inert gas (Ar/N).
- Temperature : –20°C in amber vials to prevent decomposition. Stability assays (e.g., accelerated degradation studies via HPLC) should be conducted to assess shelf life .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilic sites : Fluorine substituents increase electron-withdrawing effects, altering reactivity at the pyrrolidine ring.
- Transition-state analysis : Predicts regioselectivity in nucleophilic attacks or cross-coupling reactions. Validation via experimental kinetic studies (e.g., Hammett plots) is recommended .
Q. What strategies resolve contradictions in crystallographic data for fluorinated pyrrolidine derivatives?
Discrepancies may arise from disorder in fluorine positions or twinning. Solutions include:
- High-resolution data : Collect data at synchrotron facilities (λ < 1 Å) to improve signal-to-noise ratios.
- Refinement software : Use SHELXL for anisotropic displacement parameters and TWINLAW for twinned crystals. Cross-validation with spectroscopic data (e.g., NOESY for stereochemistry) ensures accuracy .
Q. How do fluorination patterns influence the compound’s biological activity in medicinal chemistry studies?
Fluorine atoms enhance metabolic stability and binding affinity via:
- Hydrogen-bond interactions : Fluorine acts as a weak H-bond acceptor with target proteins.
- Lipophilicity modulation : LogP values are adjusted to improve membrane permeability. Methodological approach :
- In vitro assays : Competitive binding studies (SPR, ITC) with fluorinated vs. non-fluorinated analogs.
- MD simulations : To map fluorine-protein interactions (e.g., using GROMACS) .
Q. What experimental design optimizes enantioselective synthesis of this compound?
Chiral auxiliaries or asymmetric catalysis are key:
- Chiral ligands : Use (R)-BINAP or Jacobsen catalysts for enantiocontrol during cyclization.
- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns) or NMR with chiral shift reagents .
Data Analysis & Troubleshooting
Q. How to address low yields in the fluorination step during synthesis?
Potential causes and solutions:
- Moisture sensitivity : Use rigorously dried solvents and Schlenk-line techniques.
- Reagent choice : Replace DAST with milder fluorinating agents (e.g., Deoxo-Fluor®).
- Temperature control : Slow addition of fluorinating agents at –78°C to minimize side reactions .
Q. What analytical approaches distinguish between diastereomers of fluorinated pyrrolidine derivatives?
Q. How to reconcile discrepancies between computational predictions and experimental reaction outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
